1-((2-Methylfuran-3-yl)methyl)piperazine
Description
1-((2-Methylfuran-3-yl)methyl)piperazine is a piperazine derivative featuring a 2-methylfuran-3-ylmethyl substituent. Piperazine derivatives are widely studied for their pharmacological properties, particularly in modulating serotonin (5-HT) and dopamine receptors . The furan ring in this compound introduces unique steric and electronic effects compared to common aryl or benzyl substituents.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[(2-methylfuran-3-yl)methyl]piperazine |
InChI |
InChI=1S/C10H16N2O/c1-9-10(2-7-13-9)8-12-5-3-11-4-6-12/h2,7,11H,3-6,8H2,1H3 |
InChI Key |
AHGLVNMBTVMIGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)CN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methylfuran-3-yl)methyl)piperazine typically involves the reaction of 2-methylfuran with piperazine under specific conditions. One common method involves the use of a solvent such as ethanol, where 2-methylfuran is reacted with piperazine at elevated temperatures to form the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 1-((2-Methylfuran-3-yl)methyl)piperazine may involve similar synthetic routes but on a larger scale. The process is often carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-((2-Methylfuran-3-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction can yield various alcohol derivatives .
Scientific Research Applications
1-((2-Methylfuran-3-yl)methyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects
Mechanism of Action
The mechanism of action of 1-((2-Methylfuran-3-yl)methyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Substituent Effects
The 2-methylfuran-3-ylmethyl group combines a heteroaromatic ring (furan) with a methyl substituent. Key comparisons include:
- 1-(2-Methoxyphenyl)piperazine : The methoxy group provides electron-donating effects, influencing receptor binding and spectral properties .
- 1-(3-Chlorophenyl)piperazine : Chlorine’s electron-withdrawing nature enhances binding to 5-HT1B receptors .
- 1-(Benzyl)piperazine : Bulky aromatic substituents increase lipophilicity and CNS penetration .
Table 1: Physicochemical Properties of Selected Piperazines
Pharmacological Activity
Receptor Binding and Selectivity
- Serotonin Receptors: Methoxyphenyl- and chlorophenyl-piperazines show selectivity for 5-HT1A/1B receptors . 1-(m-Trifluoromethylphenyl)piperazine exhibits 65-fold selectivity for 5-HT1B receptors .
- The methylfuran group’s moderate bulk may balance D1/D2 selectivity.
Table 2: Receptor Affinity Trends
*Predicted values based on structural analogs.
Stability Considerations
- The furan ring’s susceptibility to oxidation may reduce metabolic stability compared to phenyl analogs .
Biological Activity
1-((2-Methylfuran-3-yl)methyl)piperazine is a heterocyclic compound that features a piperazine ring and a 2-methylfuran moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound consists of a piperazine ring—a six-membered saturated heterocyclic compound—integrated with a 2-methylfuran group, which is a five-membered aromatic ring containing oxygen. This combination enhances its reactivity and biological profile.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-((2-Methylfuran-3-yl)methyl)piperazine | Piperazine ring with a 2-methylfuran moiety | Potential for diverse biological interactions |
| Piperazine | Basic six-membered ring structure | Found in many drugs; versatile chemistry |
| 2-Methylfuran | Furan ring with one methyl group | Contributes to unique reactivity |
Biological Activities
1-((2-Methylfuran-3-yl)methyl)piperazine exhibits several biological activities, including:
1. Antimicrobial Activity
Research indicates that compounds with piperazine structures demonstrate effectiveness against various microbial strains. Studies have shown that derivatives of piperazine can inhibit both Gram-positive and Gram-negative bacteria, as well as yeast strains. The minimum inhibitory concentration (MIC) values suggest significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
Preliminary studies have highlighted the potential anticancer activity of 1-((2-Methylfuran-3-yl)methyl)piperazine. It has been shown to exhibit cytotoxic effects in various cancer cell lines, including HeLa and HepG2 cells, with IC50 values indicating potent activity. For instance, compounds similar to this structure have demonstrated IC50 values ranging from 1.02 µM to 4.12 µM against different cancer cell lines .
3. Neurotransmitter Modulation
Piperazine derivatives are known to influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders such as anxiety and depression .
The mechanisms through which 1-((2-Methylfuran-3-yl)methyl)piperazine exerts its biological effects are still under investigation, but several hypotheses include:
- Receptor Interaction : Molecular docking studies indicate that this compound may effectively bind to receptors involved in neurotransmission and cellular signaling pathways, suggesting its utility in drug design .
- Enzyme Inhibition : Compounds containing similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial resistance, which may apply to this compound as well .
Case Studies
Recent studies have explored the efficacy of piperazine derivatives in various therapeutic contexts:
- Antimicrobial Efficacy : A study demonstrated that newly synthesized piperazine derivatives exhibited multidirectional antimicrobial activity against several bacterial strains and fungi, confirming their potential as antimicrobial agents .
- Anticancer Activity : Another investigation revealed that specific piperazine derivatives showed significant cytotoxicity against cancer cell lines while exhibiting minimal toxicity towards normal cells, indicating a promising therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
